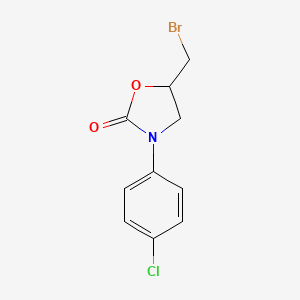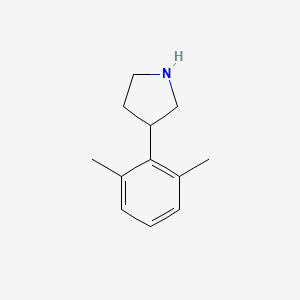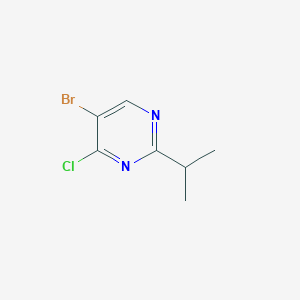![molecular formula C13H21N3O B3207568 3-amino-N-[2-(diethylamino)ethyl]benzamide CAS No. 104458-37-9](/img/structure/B3207568.png)
3-amino-N-[2-(diethylamino)ethyl]benzamide
概要
説明
3-amino-N-[2-(diethylamino)ethyl]benzamide is a biochemical used for proteomics research . It has a molecular weight of 235.33 .
Synthesis Analysis
The 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .Molecular Structure Analysis
The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry, indicating the formation of an ion-associate or ion-pair complex . The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .Chemical Reactions Analysis
The formation of the ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Its InChI Code is 1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17) .
科学的研究の応用
Cardiac Electrophysiological Activity
3-amino-N-[2-(diethylamino)ethyl]benzamide has been investigated for its cardiac electrophysiological activity. It is comparable to sematilide, a potent selective class III agent used in clinical trials, indicating its potential in treating arrhythmias (Morgan et al., 1990).
Synthesis in Green Chemistry
This compound has been synthesized efficiently in high yields, showcasing its importance in green chemistry. The synthesis involves a three-component reaction, highlighting its versatility in chemical synthesis (Sabbaghan & Hossaini, 2012).
Mass Spectrometry and Fragmentation
In mass spectrometry, derivatives of N-linked glycans prepared from this compound have been analyzed, providing insights into the fragmentation patterns of glycans, crucial for biochemical research (Harvey, 2000).
Antibacterial Activity and Computational Study
Its complex, synthesized through ion-associate reactions, has been characterized and examined for antibacterial activity. Computational studies using density functional theory also provide insights into its structural and electronic characteristics (Mostafa et al., 2023).
Neuroleptic Activity
The compound has been utilized in the synthesis of potential neuroleptics, indicating its relevance in the development of drugs for treating psychosis (Iwanami et al., 1981).
Melanoma Cytotoxicity
It has been used in the synthesis of radioiodinated benzamides, which show selective action against melanotic melanoma, suggesting its potential in targeted drug delivery for melanoma therapy (Wolf et al., 2004).
Supramolecular Chemistry
The compound has been used in the synthesis of supramolecular microtubes, demonstrating its utility in the field of materials science and nanotechnology (Frank et al., 2020).
Safety and Hazards
将来の方向性
作用機序
Mode of Action
It is known that the compound has reactive amino groups and polymerizable ethylene groups , which may interact with various biological targets.
Biochemical Pathways
The compound’s structure suggests it may be involved in reactions with bioactive molecules and/or organic molecules .
Result of Action
A study has shown that a complex formed by a similar compound, 4-amino-n-[2-(diethylamino)ethyl]benzamide, exhibited good activity against certain gram-positive bacteria and yeast .
特性
IUPAC Name |
3-amino-N-[2-(diethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11/h5-7,10H,3-4,8-9,14H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGFDYHTOKACDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=CC=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



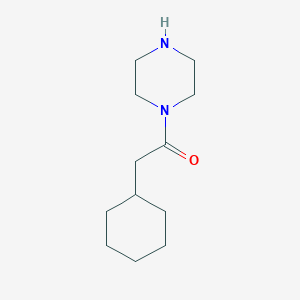
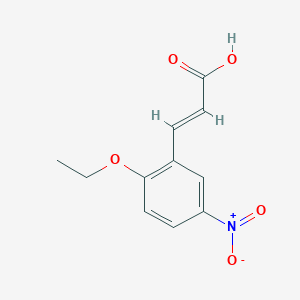
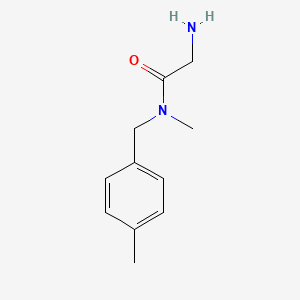
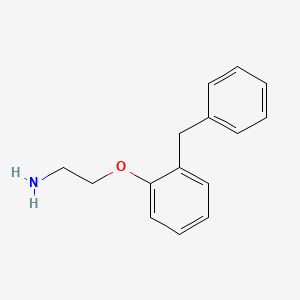
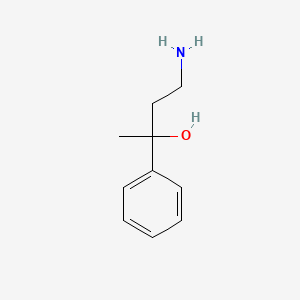
![2-Methylimidazo[1,2-a]pyridine-5-carbaldehyde](/img/structure/B3207533.png)
![2-[1-(2-cyclopentylphenoxy)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B3207550.png)
![Ethyl[(4-methoxy-2,3-dimethylphenyl)sulfonyl]benzylamine](/img/structure/B3207556.png)
